Tert-butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate
CAS No.: 1482460-15-0
Cat. No.: VC7444281
Molecular Formula: C14H17F2NO3
Molecular Weight: 285.291
* For research use only. Not for human or veterinary use.

CAS No. | 1482460-15-0 |
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Molecular Formula | C14H17F2NO3 |
Molecular Weight | 285.291 |
IUPAC Name | tert-butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate |
Standard InChI | InChI=1S/C14H17F2NO3/c1-13(2,3)20-12(18)17-7-14(19,8-17)10-5-4-9(15)6-11(10)16/h4-6,19H,7-8H2,1-3H3 |
Standard InChI Key | RYVHVARAUOJCMU-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=C(C=C2)F)F)O |
Chemical Identity and Structural Analysis
Tert-butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate is defined by the molecular formula C₁₄H₁₇F₂NO₃ and a molecular weight of 285.29 g/mol . The IUPAC name reflects its substitution pattern: the azetidine ring is substituted at the third position with both a hydroxyl group and a 2,4-difluorophenyl group, while the nitrogen atom is protected by a tert-butyloxycarbonyl group.
Structural Features
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Azetidine Core: The four-membered ring introduces strain, enhancing reactivity for ring-opening or functionalization reactions.
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Fluorinated Aromatic Group: The 2,4-difluorophenyl moiety contributes to electronic effects, influencing solubility and interaction with biological targets.
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Boc Protection: The tert-butyloxycarbonyl group stabilizes the amine during synthetic steps, allowing selective deprotection under acidic conditions.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 1482460-15-0 | |
Molecular Formula | C₁₄H₁₇F₂NO₃ | |
Molecular Weight | 285.29 g/mol | |
Purity | ≥97% | |
Synonyms | MFCD30802683, AKOS015260468 |
Applications in Pharmaceutical Research
This compound serves primarily as a heterocyclic building block in medicinal chemistry. Its applications are inferred from structurally similar azetidine derivatives:
Drug Discovery Intermediates
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Kinase Inhibitors: Azetidines are pivotal in designing inhibitors for kinases involved in cancer and inflammatory diseases. The fluorine atoms enhance binding affinity through hydrophobic interactions.
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Antibacterial Agents: Fluorinated aromatic systems disrupt bacterial enzyme activity, as seen in quinolone antibiotics .
Material Science
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Ligands in Catalysis: The hydroxyl and Boc groups can coordinate metals, facilitating asymmetric catalysis.
Future Research Directions
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Biological Screening: Systematic evaluation of antimicrobial, anticancer, or anti-inflammatory activities.
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Synthetic Optimization: Developing greener catalysts or flow chemistry approaches to improve yield.
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Computational Modeling: Predicting bioactivity via molecular docking against targets like COX-2 or EGFR.
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